molecular formula C24H19BrN2O3 B11694016 8-Bromo-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]

8-Bromo-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]

Cat. No.: B11694016
M. Wt: 463.3 g/mol
InChI Key: IBZJSOJONVOAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chromene and an indole moiety, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The chromene moiety can be introduced through a cyclization reaction involving an appropriate precursor. The bromine and nitro groups are usually introduced via electrophilic aromatic substitution reactions using bromine and nitric acid, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could lead to an amine derivative .

Scientific Research Applications

8-Bromo-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding, influencing molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-Bromo-3’,3’-dimethyl-6-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for forming halogen bonds, while the nitro group contributes to its electron-withdrawing effects, influencing its overall reactivity and interaction with biological targets .

Properties

Molecular Formula

C24H19BrN2O3

Molecular Weight

463.3 g/mol

IUPAC Name

8-bromo-3',3'-dimethyl-6-nitro-1'-phenylspiro[chromene-2,2'-indole]

InChI

InChI=1S/C24H19BrN2O3/c1-23(2)19-10-6-7-11-21(19)26(17-8-4-3-5-9-17)24(23)13-12-16-14-18(27(28)29)15-20(25)22(16)30-24/h3-15H,1-2H3

InChI Key

IBZJSOJONVOAHW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])Br)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.